molecular formula C6H3ClFN3 B13699165 6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine

6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13699165
M. Wt: 171.56 g/mol
InChI Key: JIGUQKCKAPCKIO-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound.

Scientific Research Applications

6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it a valuable scaffold for designing molecules with specific biological activities and improved pharmacokinetic profiles.

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

6-chloro-3-fluoro-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3ClFN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)

InChI Key

JIGUQKCKAPCKIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NNC(=C21)F)Cl

Origin of Product

United States

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